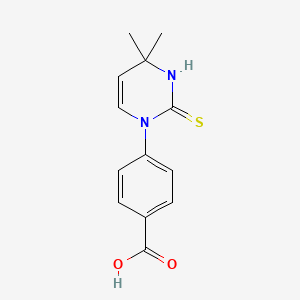
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
描述
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and antioxidant properties based on various studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₇H₂₂N₂O₂S
- CAS Number: 1142213-28-2
The structure includes a benzoic acid moiety and a pyrimidine ring with a thiol group, which is crucial for its biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
Studies indicate that this compound can inhibit bacterial growth effectively, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have been conducted using human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings suggest that the compound significantly reduces cell viability at concentrations as low as 10 μM, indicating its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound can scavenge free radicals effectively.
Table 2: Antioxidant Activity
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.5 |
These values suggest that the compound has comparable antioxidant activity to well-known antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thiol group in the structure allows it to interact with cysteine residues in enzymes, potentially inhibiting their activity.
- Cell Membrane Disruption: Its lipophilic nature may facilitate penetration into bacterial membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival and death.
属性
IUPAC Name |
4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2)7-8-15(12(18)14-13)10-5-3-9(4-6-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSMONQZYUAFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















